Cas no 863319-40-8 (Dehydroandrographolide succinate potassium sodium salt)
Dehydroandrographolide succinate potassium sodium salt Chemical and Physical Properties
Names and Identifiers
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- potassium,sodium,4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-
- potassium,sodium,4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoa
- Potassium Sodium Dehydroandrographolide Succinate
- Yanhuning
- potassium;sodium;4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate
- Potassium sodium dehydroandroan drographolide succinate
- Butanedioic acid, 1-(((1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-((1E)-2-(2,5-dihyd
- Dehydroandrographolide succinate potassium sodium salt
- Butanedioic acid, mono[[(1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-[(1E)-2-(2,5-dihydro-2-oxo-3-furanyl)ethenyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenyl]methyl] ester, potassium sodium salt (9CI)
- 14-Deoxy-11,12-didehydroandrographolide bis(hemisuccinate) potassium sodium salt
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- Inchi: 1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1
- InChI Key: KGAQCMARFXCOIX-SXASYTFBSA-N
- SMILES: C[C@]12[C@H](/C=C/C3=CCOC3=O)C(=C)CC[C@@H]1[C@]([C@@H](CC2)OC(=O)CCC(=O)O)(C)COC(=O)CCC(=O)O.[K].[Na]
Computed Properties
- Exact Mass: 592.16867304 g/mol
- Monoisotopic Mass: 592.16867304 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 11
- Complexity: 1040
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 159
- Molecular Weight: 592.7
Dehydroandrographolide succinate potassium sodium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP4093-20mg |
Dehydroandrographolide Succinate Sodium Potasium Salt |
863319-40-8 | 98% | 20mg |
$35 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4093-1000mg |
Dehydroandrographolide Succinate Sodium Potasium Salt |
863319-40-8 | 98% | 1000mg |
$150 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4093-100mg |
Dehydroandrographolide Succinate Sodium Potasium Salt |
863319-40-8 | 98% | 100mg |
$65 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55904-1mg |
Dehydroandrographolide succinate potassium sodium salt |
863319-40-8 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55904-5mg |
Dehydroandrographolide succinate potassium sodium salt |
863319-40-8 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| MedChemExpress | HY-N0677B-5mg |
Dehydroandrographolide succinate potassium sodium salt |
863319-40-8 | 5mg |
¥500 | 2023-01-05 | ||
| MedChemExpress | HY-N0677B-10mg |
Dehydroandrographolide succinate potassium sodium salt |
863319-40-8 | 10mg |
¥800 | 2023-01-05 | ||
| MedChemExpress | HY-N0677B-20mg |
Dehydroandrographolide succinate potassium sodium salt |
863319-40-8 | 20mg |
¥1400 | 2023-01-05 | ||
| ChemScence | CS-0100244-5mg |
Dehydroandrographolide succinate (potassium sodium salt) |
863319-40-8 | 5mg |
$50.0 | 2022-04-26 | ||
| ChemScence | CS-0100244-10mg |
Dehydroandrographolide succinate (potassium sodium salt) |
863319-40-8 | 10mg |
$80.0 | 2022-04-26 |
Dehydroandrographolide succinate potassium sodium salt Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 - 40 min, 38 °C; 38 °C → 10 °C; 15 min, < 10 °C
1.3 Reagents: Sodium bicarbonate , Potassium bicarbonate Solvents: Ethanol , Water ; 45 °C; 30 min, 45 °C
Dehydroandrographolide succinate potassium sodium salt Raw materials
Dehydroandrographolide succinate potassium sodium salt Preparation Products
Dehydroandrographolide succinate potassium sodium salt Suppliers
Dehydroandrographolide succinate potassium sodium salt Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Dehydroandrographolide succinate potassium sodium salt
Professional Introduction to Dehydroandrographolide Succinate Potassium Sodium Salt (CAS No. 863319-40-8)
Dehydroandrographolide succinate potassium sodium salt, with the CAS number 863319-40-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the diterpenoid family, which is well-known for its diverse biological activities. The structural modification of andrographolide, a natural product derived from the plant Andrographis paniculata, has led to the development of various derivatives with enhanced pharmacological properties. The succinate salt form, combined with potassium and sodium ions, introduces additional functional groups that contribute to its unique chemical and biological characteristics.
The synthesis and characterization of Dehydroandrographolide succinate potassium sodium salt have been subjects of extensive research due to its potential therapeutic applications. The compound exhibits remarkable anti-inflammatory, antioxidant, and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune disorders. Recent studies have highlighted its role in modulating signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
In terms of molecular structure, Dehydroandrographolide succinate potassium sodium salt features a complex diterpenoid backbone with multiple chiral centers. The introduction of succinate moieties at specific positions enhances its solubility and bioavailability, facilitating better absorption and distribution within the body. Additionally, the presence of potassium and sodium ions contributes to its ionic interactions with biological targets, potentially improving its binding affinity and efficacy.
One of the most compelling aspects of this compound is its mechanism of action. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing the activation of inflammatory pathways. This makes it a valuable candidate for developing novel anti-inflammatory drugs that target the root causes of inflammation rather than merely alleviating symptoms.
The pharmacokinetic profile of Dehydroandrographolide succinate potassium sodium salt has also been thoroughly investigated. Studies indicate that it exhibits a moderate half-life in vivo, allowing for sustained therapeutic effects with appropriate dosing regimens. Furthermore, its metabolic stability suggests that it can be administered repeatedly without significant degradation in the body.
In clinical settings, Dehydroandrographolide succinate potassium sodium salt has shown promise in preclinical trials for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory diseases. Its ability to modulate immune responses without causing significant side effects makes it an attractive option for patients who have not responded well to conventional treatments.
The synthetic route to Dehydroandrographolide succinate potassium sodium salt involves multiple steps, including functional group transformations and stereochemical control. Advanced synthetic methodologies have been employed to ensure high yields and purity levels. These include techniques such as catalytic hydrogenation, esterification reactions, and ion-exchange processes to achieve the desired salt form.
The analytical characterization of this compound has been performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure and confirm its identity and purity. Additionally, chromatographic techniques like high-performance liquid chromatography (HPLC) have been used to assess its chemical stability and degradation products.
The potential applications of Dehydroandrographolide succinate potassium sodium salt extend beyond inflammation management. Emerging research suggests that it may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier efficiently could be crucial in these applications.
The safety profile of this compound has been evaluated through comprehensive toxicological studies conducted in vitro and in vivo. These studies have shown that it exhibits low toxicity at therapeutic doses, with minimal side effects reported in animal models. This makes it a favorable candidate for further clinical development.
In conclusion, Dehydroandrographolide succinate potassium sodium salt (CAS No. 863319-40-8) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, combined with its biological activities, make it a promising therapeutic agent for various inflammatory and chronic diseases. Ongoing research continues to uncover new mechanisms of action and applications for this compound, solidifying its importance in modern medicine.
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